Cas no 76588-84-6 (Benzaldehyde, 4-methoxy-3-(2,2,2-trifluoroethoxy)-)

Benzaldehyde, 4-methoxy-3-(2,2,2-trifluoroethoxy)-, is a fluorinated aromatic aldehyde characterized by the presence of a methoxy group at the 4-position and a trifluoroethoxy substituent at the 3-position of the benzene ring. This structural configuration enhances its utility as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The trifluoroethoxy group contributes to increased lipophilicity and metabolic stability, while the aldehyde functionality allows for further derivatization. Its well-defined reactivity profile makes it valuable for constructing complex molecular architectures. The compound is typically handled under controlled conditions due to its sensitivity to oxidation and moisture.
Benzaldehyde, 4-methoxy-3-(2,2,2-trifluoroethoxy)- structure
76588-84-6 structure
Product Name:Benzaldehyde, 4-methoxy-3-(2,2,2-trifluoroethoxy)-
CAS No:76588-84-6
MF:C10H9F3O3
MW:234.171873807907
CID:537567
PubChem ID:12647500
Update Time:2025-10-28

Benzaldehyde, 4-methoxy-3-(2,2,2-trifluoroethoxy)- Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde, 4-methoxy-3-(2,2,2-trifluoroethoxy)-
    • 4-methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde
    • 4-Methoxy-3-(2,2,2-trifluoro-ethoxy)-benzaldehyde
    • SCHEMBL416228
    • A1-05006
    • AKOS000174319
    • 76588-84-6
    • DTXSID90505599
    • Inchi: 1S/C10H9F3O3/c1-15-8-3-2-7(5-14)4-9(8)16-6-10(11,12)13/h2-5H,6H2,1H3
    • InChI Key: LMCPOAPJLUJYQL-UHFFFAOYSA-N
    • SMILES: FC(COC1C=C(C=O)C=CC=1OC)(F)F

Computed Properties

  • Exact Mass: 234.05037863g/mol
  • Monoisotopic Mass: 234.05037863g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 35.5Ų

Benzaldehyde, 4-methoxy-3-(2,2,2-trifluoroethoxy)- Pricemore >>

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Additional information on Benzaldehyde, 4-methoxy-3-(2,2,2-trifluoroethoxy)-

4-Methoxy-3-(2,2,2-Trifluoroethoxy)Benzaldehyde: A Comprehensive Overview

4-Methoxy-3-(2,2,2-Trifluoroethoxy)Benzaldehyde (CAS No: 76588-84-6) is a highly specialized aromatic aldehyde with a unique structure that combines methoxy and trifluoroethoxy substituents on the benzene ring. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its versatile properties and potential applications. The molecule's structure is characterized by a benzaldehyde core with two distinct substituents: a methoxy group at the para position and a trifluoroethoxy group at the meta position relative to the aldehyde functional group.

The methoxy group (-OCH₃) and trifluoroethoxy group (-OCF₃) play pivotal roles in modulating the chemical reactivity and physical properties of the compound. The methoxy group introduces electron-donating effects, which can influence the compound's reactivity in various chemical reactions. On the other hand, the trifluoroethoxy group is highly electronegative due to the presence of three fluorine atoms, which not only enhances the compound's stability but also imparts unique electronic properties. These substituents collectively make 4-methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde a valuable building block in organic synthesis.

Recent studies have highlighted the potential of this compound in drug discovery and development. Its structure serves as a promising scaffold for designing bioactive molecules with specific pharmacological activities. For instance, researchers have explored its role as a precursor for synthesizing anti-inflammatory agents and antioxidants. The compound's ability to undergo various nucleophilic additions and condensation reactions makes it an ideal candidate for constructing complex molecular architectures.

In addition to its pharmacological applications, 4-methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde has found utility in materials science. Its high thermal stability and unique electronic properties make it suitable for use in advanced materials such as polymers and coatings. Recent advancements in polymer chemistry have demonstrated its potential as a monomer for synthesizing high-performance polymers with tailored properties.

The synthesis of 4-methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde involves a multi-step process that typically begins with the preparation of the corresponding benzene derivative followed by aldehyde functionalization. The introduction of substituents at specific positions on the benzene ring requires precise control over reaction conditions to ensure regioselectivity and yield optimization.

From an environmental standpoint, this compound exhibits low toxicity and biodegradability under controlled conditions. Its stability under standard storage conditions further enhances its suitability for industrial applications.

In conclusion, 4-methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde (CAS No: 76588-84-6) is a versatile aromatic aldehyde with significant potential across multiple disciplines. Its unique structure, combined with its reactivity and stability, positions it as a key player in contemporary chemical research and development.

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